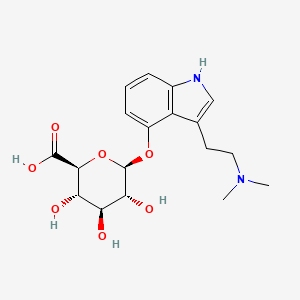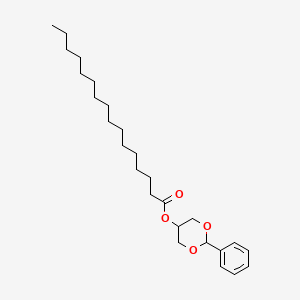
Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Palmitoyl-1,3-benzylidineglycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a palmitoyl group attached to a glycerol backbone, with benzylidine groups at the 1 and 3 positions. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Palmitoyl-1,3-benzylidineglycerol typically involves the esterification of glycerol with palmitic acid, followed by the introduction of benzylidine groups. One common method involves the use of lipase-catalyzed reactions to achieve regioselective esterification. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-Palmitoyl-1,3-benzylidineglycerol may involve large-scale esterification processes using biocatalysts or chemical catalysts. The use of immobilized lipases on various supports, such as magnetized multiwalled carbon nanotubes, has been explored to enhance the efficiency and reusability of the catalysts . These methods allow for the production of the compound in significant quantities while maintaining high specificity and activity.
化学反应分析
Types of Reactions
2-Palmitoyl-1,3-benzylidineglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidine groups to benzyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzylidine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can result in a variety of functionalized glycerol derivatives .
科学研究应用
Chemistry: The compound is used as a model substrate in studies of esterification and transesterification reactions.
Biology: It has been investigated for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research has explored its potential as a drug delivery vehicle due to its amphiphilic nature.
作用机制
The mechanism by which 2-Palmitoyl-1,3-benzylidineglycerol exerts its effects involves its interaction with cellular membranes and enzymes. The palmitoyl group can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzylidine groups can interact with specific enzymes, modulating their activity and influencing various biochemical pathways . These interactions can lead to changes in cellular signaling, metabolism, and overall cellular function.
相似化合物的比较
2-Palmitoyl-1,3-benzylidineglycerol can be compared with other similar compounds, such as:
1,3-Dioleoyl-2-palmitoyl glycerol: This compound has a similar glycerol backbone but different fatty acid composition, leading to distinct physical and chemical properties.
1,2,3-Triacylglycerols: These compounds have three fatty acid chains attached to the glycerol backbone, differing in their esterification pattern and resulting in varied applications.
属性
分子式 |
C26H42O4 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
(2-phenyl-1,3-dioxan-5-yl) hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
InChI 键 |
WSWDNKINQWKQGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


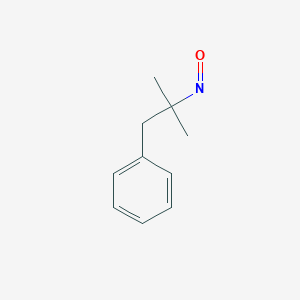
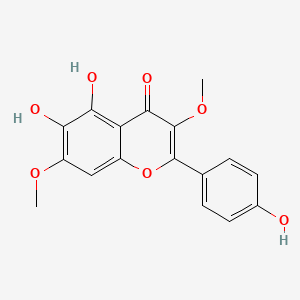
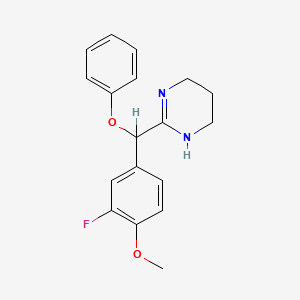
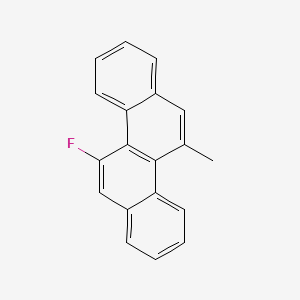
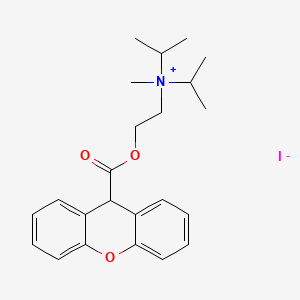
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
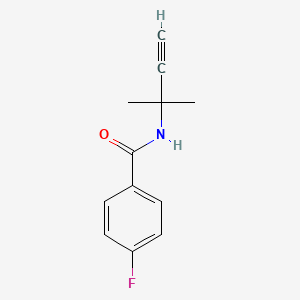

![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)



